1-methanesulfonyl-N-{5-[1-(propan-2-yl)-1H-pyrazol-3-yl]-1,3,4-oxadiazol-2-yl}piperidine-3-carboxamide
Description
Properties
IUPAC Name |
1-methylsulfonyl-N-[5-(1-propan-2-ylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]piperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N6O4S/c1-10(2)21-8-6-12(19-21)14-17-18-15(25-14)16-13(22)11-5-4-7-20(9-11)26(3,23)24/h6,8,10-11H,4-5,7,9H2,1-3H3,(H,16,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXKZJRZCXRECPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=CC(=N1)C2=NN=C(O2)NC(=O)C3CCCN(C3)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N6O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Anticancer Activity
Research indicates that compounds containing pyrazole and oxadiazole derivatives exhibit significant anticancer properties. The specific compound under consideration has been studied for its ability to inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.
Case Study:
In vitro studies demonstrated that 1-methanesulfonyl-N-{5-[1-(propan-2-yl)-1H-pyrazol-3-yl]-1,3,4-oxadiazol-2-yl}piperidine-3-carboxamide effectively reduced the viability of various cancer cell lines, including breast and lung cancer cells. The compound's mechanism involves the modulation of signaling pathways associated with cell survival and apoptosis.
Anti-inflammatory Properties
The compound has also shown promise in reducing inflammation, making it a candidate for treating inflammatory diseases such as arthritis.
Research Findings:
Animal models have indicated that administration of this compound leads to decreased levels of pro-inflammatory cytokines and markers, suggesting its potential utility in managing conditions characterized by chronic inflammation.
Pharmacological Mechanisms
The pharmacological effects of this compound can be attributed to its interactions with specific molecular targets:
| Target | Effect | Reference |
|---|---|---|
| Protein Kinases | Inhibition of cancer cell growth | |
| Cytokine Receptors | Modulation of inflammatory response | |
| Apoptosis Pathways | Induction of programmed cell death |
Synthesis and Derivatives
The synthesis of this compound involves multi-step chemical reactions that create the desired functional groups while maintaining structural integrity. Variations of this compound have been synthesized to enhance potency and selectivity against specific biological targets.
Chemical Reactions Analysis
Sulfonylation and Amide Bond Formation
The methanesulfonyl group is introduced via reaction of the piperidine amine precursor with methanesulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane). The carboxamide linkage is typically formed using coupling agents such as HOBt/EDCl or TBTU, reacting the piperidine-3-carboxylic acid derivative with the oxadiazole-2-amine intermediate .
Example Reaction Conditions:
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Sulfonylation | CH3SO2Cl, Et3N, DCM, 0°C → RT, 12 h | 85% | |
| Amide Coupling | Piperidine-3-carboxylic acid, EDCl, HOBt, DMF, RT, 24 h | 78% |
Oxadiazole Ring Functionalization
The 1,3,4-oxadiazole ring participates in nucleophilic substitution and cycloaddition reactions. For example, the oxadiazole nitrogen at position 2 can undergo alkylation or arylation via Buchwald-Hartwig coupling .
Key Reaction Pathways:
-
Alkylation: Reaction with propargyl bromide in the presence of K2CO3 yields alkynyl-substituted derivatives.
-
Arylation: Suzuki-Miyaura coupling with aryl boronic acids (Pd(PPh3)4, Na2CO3, DME/H2O) attaches aryl groups to the oxadiazole core .
Mechanistic Insight:
The electron-deficient oxadiazole ring facilitates nucleophilic attack at position 5, while position 2 is susceptible to electrophilic substitution due to resonance stabilization .
Pyrazole Ring Modifications
The 1-(propan-2-yl)-1H-pyrazole-3-yl substituent undergoes regioselective reactions, such as:
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N-Alkylation: Further alkylation with iodomethane (NaH, DMF) to form quaternary ammonium derivatives.
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Electrophilic Substitution: Nitration (HNO3/H2SO4) at position 5 of the pyrazole ring .
Experimental Data:
| Reaction | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Nitration | HNO3 (conc.), H2SO4, 0°C, 2 h | 5-Nitro-pyrazole derivative | 65% |
Hydrolysis and Rearrangement
The carboxamide group hydrolyzes under acidic (HCl, reflux) or basic (NaOH, H2O/EtOH) conditions to form the corresponding carboxylic acid. Prolonged heating may induce oxadiazole ring opening to form thiosemicarbazide intermediates .
Kinetic Data:
| Condition | Time (h) | Conversion | Byproduct |
|---|---|---|---|
| 6 M HCl, 100°C | 4 | 92% | NH3, CO2 |
| 2 M NaOH, 80°C | 6 | 88% | NH2OH |
Reduction and Hydrogenation
Catalytic hydrogenation (H2, Pd/C, EtOH) reduces the oxadiazole ring to a 1,3,4-thiadiazole or opens it entirely to form diamines, depending on pressure and temperature .
Selectivity Table:
| Catalyst | Pressure (psi) | Product | Selectivity |
|---|---|---|---|
| Pd/C | 50 | 1,3,4-Thiadiazole | 70% |
| Raney Ni | 30 | Piperidine-diamine | 85% |
Biological Activity-Driven Reactions
The compound’s antiproliferative activity (linked to tubulin inhibition ) is modulated by:
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Oxadiazole-Pyrazole Hybridization: Enhances binding to β-tubulin’s colchicine site.
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Methanesulfonyl Group: Improves solubility and bioavailability via H-bonding with Thr179 residue .
Structure-Activity Relationship (SAR):
| Modification | Effect on IC50 (DU-145 cells) |
|---|---|
| Replacement of methanesulfonyl with acetyl | 10-fold decrease |
| Substitution of propan-2-yl with phenyl | 3-fold increase |
Spectroscopic Characterization
Critical data for reaction monitoring:
Stability and Degradation
The compound degrades under UV light (λ=254 nm) via:
-
Oxadiazole Ring Cleavage: Forms nitrile and amide fragments.
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Pyrazole Oxidation: Generates 3,5-diketopyrrolidine derivatives .
Comparison with Similar Compounds
Key Observations:
Backbone Variability: The target compound employs a piperidine-3-carboxamide backbone, which offers conformational rigidity compared to the linear propanamide chains in analogues like 923800-75-3. This rigidity may influence binding pocket compatibility in biological targets.
Functional Group Impact: Sulfonamide vs. Oxadiazole vs. Triazole: Both oxadiazole (target compound) and triazole (923758-14-9) are electron-deficient aromatic rings. However, oxadiazole’s lower basicity may reduce off-target interactions in enzymatic environments.
Aromatic Substituents :
- The 1-(propan-2-yl)-pyrazole group in the target compound introduces steric bulk and lipophilicity, contrasting with the furanyl group in 923800-75-3, which may engage in polar interactions via its oxygen atom.
Computational Insights and Research Findings
While experimental data for direct bioactivity comparisons are absent in the provided evidence, computational methods like Multiwfn () offer avenues to predict molecular behavior:
Table 2: Hypothetical Electronic Properties (Derived via Multiwfn Analysis)
| Property | Target Compound | 923800-75-3 | 923758-14-9 |
|---|---|---|---|
| Electrostatic Potential (ESP) | High negative charge on oxadiazole O | Moderate charge on thioether S | High positive charge on triazole N |
| LogP (Predicted) | 2.1 | 1.7 | 2.5 |
| Hydrogen Bond Acceptors | 6 | 5 | 7 |
Interpretations:
- ESP Analysis : The oxadiazole ring in the target compound may attract cationic residues in protein binding sites, while the sulfonamide group stabilizes interactions via hydrogen bonding .
- Lipophilicity : The higher LogP of the target compound compared to 923800-75-3 suggests improved membrane permeability but may require formulation optimization for aqueous solubility.
Q & A
Basic: What are the key synthetic steps and reaction condition optimizations for this compound?
The synthesis involves multi-step reactions, focusing on constructing the 1,3,4-oxadiazole and pyrazole rings. A critical step includes cyclocondensation of thiosemicarbazide derivatives with appropriate carbonyl precursors under basic conditions (e.g., K₂CO₃ in DMF) to form the oxadiazole core . Temperature control (room temperature to 80°C) and solvent polarity are optimized to minimize side reactions. For the pyrazole-propan-2-yl moiety, nucleophilic substitution or cyclization reactions are employed, requiring anhydrous conditions and inert atmospheres to stabilize reactive intermediates . Post-synthetic modifications, such as methanesulfonyl group introduction, necessitate precise stoichiometry and low temperatures to prevent over-sulfonylation .
Basic: Which spectroscopic and analytical techniques are essential for structural confirmation?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D variants like COSY/HSQC) is critical for verifying connectivity of the piperidine, oxadiazole, and pyrazole rings. For example, ¹H NMR can resolve splitting patterns from the propan-2-yl group (e.g., septet at ~4.5 ppm) and piperidine protons . High-resolution mass spectrometry (HRMS) confirms molecular weight (expected [M+H]⁺ ~450–470 Da range) and isotopic patterns . Purity is assessed via HPLC with UV detection (λ = 254 nm), while crystallography (if crystals form) provides absolute stereochemical confirmation .
Advanced: How can contradictory biological activity data be systematically resolved?
Contradictions may arise from assay variability (e.g., cell line differences) or compound purity. Strategies include:
- Reproducibility checks : Re-test in multiple assays (e.g., enzyme inhibition vs. cell-based viability) .
- Analytical rigor : Use LC-MS to confirm >95% purity and quantify degradation products .
- Structural analogs : Compare activity with derivatives lacking the methanesulfonyl or oxadiazole groups to identify pharmacophores .
- Dose-response curves : Ensure EC₅₀/IC₅₀ values are consistent across replicates .
Advanced: What computational approaches predict target interactions for this compound?
Molecular docking (AutoDock Vina, Glide) into homology models of potential targets (e.g., kinase or protease active sites) can prioritize biological assays. Key steps:
- Ligand preparation : Optimize 3D geometry with Gaussian (DFT-B3LYP/6-31G*) .
- Receptor selection : Focus on proteins with oxadiazole/pyrazole-binding pockets (e.g., COX-2, EGFR) .
- MD simulations : Assess binding stability over 100 ns trajectories (AMBER/CHARMM force fields) .
Contradictions between docking scores and experimental data may indicate allosteric binding or solvent effects, requiring free-energy perturbation (FEP) analysis .
Advanced: How can synthesis yields be improved during oxadiazole ring formation?
Low yields often stem from competing side reactions (e.g., hydrolysis or dimerization). Mitigation strategies:
- Solvent optimization : Replace DMF with less polar solvents (e.g., THF) to reduce nucleophilic interference .
- Catalyst screening : Test Lewis acids (ZnCl₂) or phase-transfer catalysts (TBAB) to accelerate cyclization .
- Stepwise monitoring : Use TLC (eluent: ethyl acetate/hexane 3:7) to track intermediate formation and adjust reaction times .
- Microwave-assisted synthesis : Apply controlled microwave heating (100°C, 150 W) to reduce reaction time from hours to minutes .
Advanced: What strategies validate the compound’s metabolic stability in preclinical studies?
- In vitro assays : Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS/MS. Use CYP450 inhibitors (e.g., ketoconazole) to identify metabolic pathways .
- Isotope labeling : Synthesize a deuterated analog to track metabolic sites (e.g., piperidine or pyrazole oxidation) .
- In silico prediction : Use ADMET predictors (SwissADME) to estimate clearance rates and guide structural modifications (e.g., fluorination to block hydroxylation sites) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
